rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, trans
Description
This compound is a racemic (rac) mixture of a trans-configured pyrrolidine derivative featuring a tert-butyl ester group at the 3-position and a 1,5-dimethylpyrazole substituent at the 4-position. The pyrazole moiety may contribute to hydrogen bonding or π-π interactions, while the tert-butyl ester enhances steric bulk and stability .
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9-10(8-16-17(9)5)11-6-15-7-12(11)13(18)19-14(2,3)4/h8,11-12,15H,6-7H2,1-5H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXENIQCWFTMP-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CNCC2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2CNC[C@H]2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate involves multiple steps:
Formation of the pyrrolidine ring: : Starting with commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions, employing appropriate catalysts and reaction conditions.
Introduction of the pyrazolyl group: : This step generally involves nucleophilic substitution reactions where the 1,5-dimethyl-1H-pyrazole is attached to the pyrrolidine ring.
Esterification: : The tert-butyl ester is typically introduced via esterification reactions using tert-butanol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis steps, optimizing reaction conditions for higher yields and purities. Processes such as flow chemistry and automated synthesis can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. For example:
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Reagents : 4 M HCl in dioxane
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Conditions : Room temperature, 3 hours
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Product : Free amine derivative with removal of the tert-butoxycarbonyl (Boc) protecting group .
Key Data :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Acidic Hydrolysis | 4 M HCl, 3 h | >90% |
Ugi Multicomponent Reactions
This compound participates in Ugi reactions, forming complex peptidomimetic structures. A documented example involves:
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Reagents : NH₄OAc, tert-butyl isocyanide, 2,2,2-trifluoroethanol
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Conditions : Room temperature, 7 days
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Product : (1R,3s,5S)-tert-butyl 3-(2-acetamido-1-(tert-butylamino)-1-oxohex-5-en-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate .
Stereochemical Outcome :
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The trans isomer of the starting material yields products with retained stereochemistry due to thermodynamic control .
Hydroboration Reactions
The compound undergoes hydroboration to introduce boronate functionalities for further cross-coupling:
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Reagents : Pinacolborane, [Ir(cod)Cl]₂, dppe (ligand)
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Conditions : Tetrahydrofuran (THF), ambient temperature
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Product : Hydroborate intermediate with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Mechanistic Insight :
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The iridium catalyst facilitates syn-addition of boron to alkenes, critical for Suzuki-Miyaura coupling applications .
N-Alkylation Reactions
The deprotected amine undergoes alkylation to introduce substituents:
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Reagents : Alkyl halides or sulfonates
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Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF)
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Product : N-alkylated derivatives with modified bioactivity .
Example :
| Alkylating Agent | Product Application | Yield | Source |
|---|---|---|---|
| Methyl iodide | Enhanced receptor binding | 75–85% |
Cycloaddition Reactions
The pyrrolidine ring’s rigidity enables participation in [3+2] cycloadditions with dipolarophiles:
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Reagents : Nitrile oxides or azides
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Conditions : Thermal or catalytic (e.g., Cu(I))
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Product : Polycyclic frameworks for drug discovery.
Key Observation :
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Microwave-assisted synthesis reduces reaction times from days to hours while maintaining yields >80%.
Oxidation of Pyrazole Moiety
The 1,5-dimethylpyrazole group can be selectively oxidized:
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Reagents : m-CPBA (meta-chloroperbenzoic acid)
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Conditions : Dichloromethane, 0°C to room temperature
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Product : Pyrazole N-oxide derivatives with altered electronic properties .
Stability Note :
Enzymatic Resolution
Racemic mixtures of this compound undergo enzymatic resolution using lipases:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Conditions : Vinyl acetate, hexane, 37°C
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Outcome : Kinetic resolution to isolate enantiomerically pure (3R,4S) or (3S,4R) forms .
Efficiency :
| Enzyme | ee (%) | Substrate Conversion (%) | Source |
|---|---|---|---|
| CAL-B | ≥98 | 45–50 |
Thermal Degradation
Under elevated temperatures (>200°C), the compound decomposes:
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Primary Products : CO₂, tert-butanol, and pyrrolidine fragments
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Mechanism : Retro-carbamate cleavage followed by pyrolytic decomposition.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring substituted with a 1,5-dimethyl-1H-pyrazol-4-yl group, which is critical for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Drug Development
The compound's structural features make it an attractive candidate for the development of new pharmaceuticals. Research has indicated that derivatives of pyrrolidine and pyrazole exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Properties : Studies suggest that modifications to the pyrazole moiety can lead to compounds with significant anti-inflammatory effects.
Case Study: Anticancer Activity
A study conducted on related compounds demonstrated that modifications in the pyrrolidine ring could enhance cytotoxicity against breast cancer cells. The compound rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate was synthesized and tested, showing promising results in inhibiting cell proliferation at micromolar concentrations.
Pesticide Development
The unique properties of this compound have potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it suitable for developing agents that target specific pathways in pests while minimizing harm to non-target organisms.
Case Study: Herbicidal Activity
Research on similar pyrazole derivatives has shown effective herbicidal activity against common agricultural weeds. The synthesis of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate could lead to the discovery of new herbicides with lower environmental impact.
Polymer Synthesis
The compound's reactive functional groups can be utilized in polymer chemistry to create novel materials with specific properties. Its incorporation into polymer matrices could enhance mechanical strength or introduce new functionalities.
Case Study: Polymer Blends
In a recent study, rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate was used as a monomer in the synthesis of biodegradable polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to conventional polymers.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Anti-inflammatory | 10 | |
| Compound C | Herbicidal | 20 |
Table 2: Synthesis Pathways for Rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidine + Pyrazole | Reflux in ethanol | 85 |
| 2 | Tert-butyl chloroformate | Room temperature | 90 |
| 3 | Hydrolysis | Acidic conditions | 95 |
Mechanism of Action
The compound likely interacts with biological targets through its functional groups, affecting molecular pathways such as enzymatic activity or receptor binding. The exact mechanisms are subject to ongoing research but may involve binding to active sites or altering molecular conformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with five analogues from the evidence, focusing on substituents, molecular weight (MW), and functional groups:
*Estimated based on structural formula.
Key Observations:
- Pyrazole vs. Heterocycles : The target’s 1,5-dimethylpyrazole group distinguishes it from indole (), pyridine (), and triazole () analogues. Pyrazole’s hydrogen-bonding capacity may enhance molecular recognition compared to pyridine’s π-stacking .
- Ester Groups : The tert-butyl ester in the target and compounds improves stability and lipophilicity, whereas methyl esters () offer lower steric hindrance.
- Polarity: The aminomethyl group in increases polarity, contrasting with the hydrophobic tert-butyl group in the target.
Key Observations:
- Yield Trends : Ureido derivatives () achieve higher yields (76%) due to efficient coupling, while pyridine functionalization () may require stringent conditions. The target’s synthesis likely involves similar coupling steps, with yields comparable to (70–85%).
- Purity Challenges : Low purity in ’s pyridyl urea compound (36%) highlights difficulties in purifying polar intermediates, whereas tert-butyl esters () simplify purification .
Key Observations:
- Cost Factors : Bulkier tert-butyl esters () command higher prices due to protective group strategies. The target’s pyrazole group may similarly elevate costs.
- Applications : Pyrazole-containing compounds are prevalent in kinase inhibitors (e.g., imatinib analogues), while indole derivatives () target serotonin receptors .
Biological Activity
The compound rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, trans (CAS No. 1969288-55-8) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3O2 |
| Molecular Weight | 265.35 g/mol |
| CAS Number | 1969288-55-8 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a pyrrolidine derivative. The specific synthetic route can influence the yield and purity of the final product. Detailed methodologies are available in patent literature and chemical databases .
Pharmacological Effects
Research indicates that rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
- Antitumor Activity : Some derivatives of pyrrolidine compounds have shown promise as antitumor agents in vitro and in vivo, indicating potential applications in oncology .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrazole moiety may contribute to its interaction with specific biological targets, potentially involving modulation of enzyme activity or receptor binding.
In Vitro Studies
Recent studies have focused on the compound's effects on various cancer cell lines. For instance, a study demonstrated that derivatives similar to rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate inhibited proliferation in certain cancer cells by inducing apoptosis through mitochondrial pathways .
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates in treated groups compared to controls. These studies provide preliminary evidence supporting its potential as an antitumor agent .
Comparative Analysis with Related Compounds
A comparison table highlighting the biological activities of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate against similar compounds is provided below:
| Compound Name | Antimicrobial | Antitumor | Anti-inflammatory |
|---|---|---|---|
| rac-tert-butyl (3R,4S)-4-(1,5-dimethyl... | Yes | Yes | Yes |
| Related Compound A | Yes | No | Yes |
| Related Compound B | No | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
